phosphonium bromide](/img/structure/B15077477.png)
[4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)benzylphosphonium bromide: is a chemical compound with the molecular formula C26H23Br2P and a molecular weight of 526.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-(bromomethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)benzylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are phosphonium salts with different substituents on the benzyl group.
Oxidation Reactions: The major products are phosphine oxides.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(Bromomethyl)benzylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction .
Biology: The compound has applications in biological research, especially in studies involving mitochondrial targeting. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and dynamics .
Medicine: In medicine, 4-(Bromomethyl)benzylphosphonium bromide is explored for its potential use in drug delivery systems. Its ability to target mitochondria can be leveraged to deliver therapeutic agents directly to the mitochondria, enhancing the efficacy of treatments for mitochondrial diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)benzylphosphonium bromide involves its interaction with biological membranes, particularly the mitochondrial membrane. The phosphonium group facilitates the accumulation of the compound in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can interact with mitochondrial proteins and lipids, affecting mitochondrial function and dynamics .
Comparaison Avec Des Composés Similaires
- 4-(Methyl)benzylphosphonium bromide
- 4-(Chloromethyl)benzylphosphonium bromide
- 4-(Iodomethyl)benzylphosphonium bromide
Comparison: Compared to its analogs, 4-(Bromomethyl)benzylphosphonium bromide is unique due to its specific reactivity and stability. The bromomethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, the chloromethyl and iodomethyl analogs may exhibit different reactivity profiles, affecting their suitability for certain reactions .
Propriétés
Formule moléculaire |
C26H24Br2P+ |
|---|---|
Poids moléculaire |
527.2 g/mol |
Nom IUPAC |
[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1; |
Clé InChI |
KUXBEOGHKWNPTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)
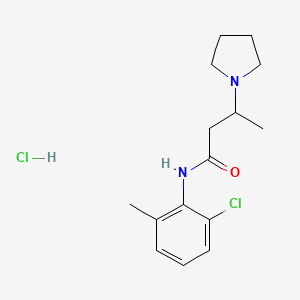
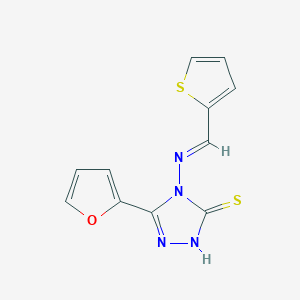
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
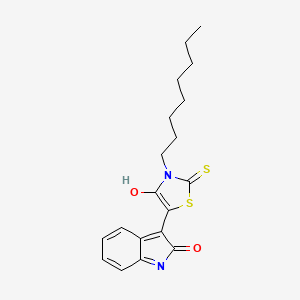
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)
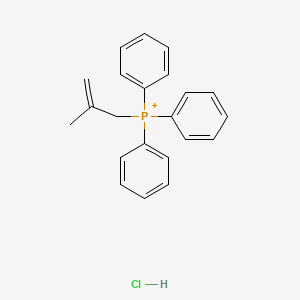
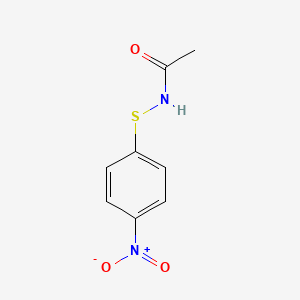
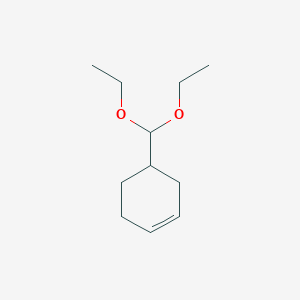
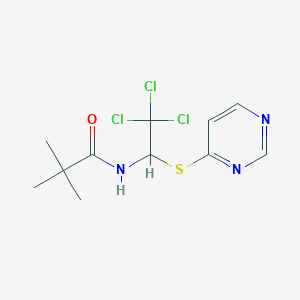
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![Benzene, [(4-methyl-3-pentenyl)oxy]-](/img/structure/B15077482.png)
